N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
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Overview
Description
“N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorophenyl and sulfonyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3-chloroaniline to form the sulfonamide.
Glycine coupling: The final step involves coupling the sulfonamide with glycine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chlorophenyl and sulfonyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(3-bromophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- N-(3-chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine
Uniqueness
“N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine” is unique due to the presence of two chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These properties could include differences in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXIYMQPVQZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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